molecular formula C14H21N5OS B499651 [(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B499651
M. Wt: 307.42g/mol
InChI Key: YEXOXYOLAUWURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with a unique structure that combines an ethoxybenzyl group and a tetraazolylsulfanylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 3-mercaptopropylamine to form an intermediate product. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the tetraazolyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which [(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
  • N-(4-ethoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine

Uniqueness

[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N5OS

Molecular Weight

307.42g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C14H21N5OS/c1-3-20-13-7-5-12(6-8-13)11-15-9-4-10-21-14-16-17-18-19(14)2/h5-8,15H,3-4,9-11H2,1-2H3

InChI Key

YEXOXYOLAUWURN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNCCCSC2=NN=NN2C

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCCSC2=NN=NN2C

Origin of Product

United States

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